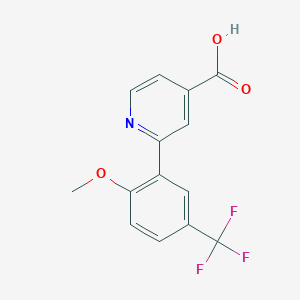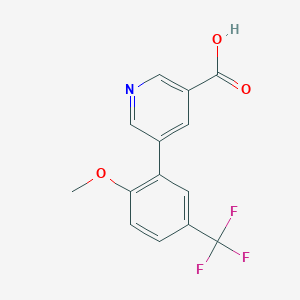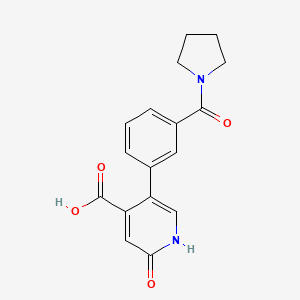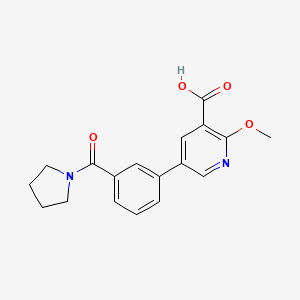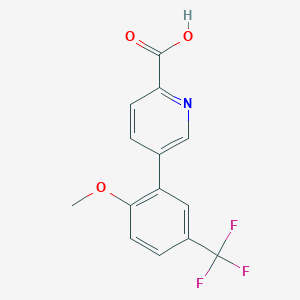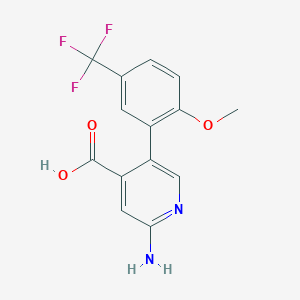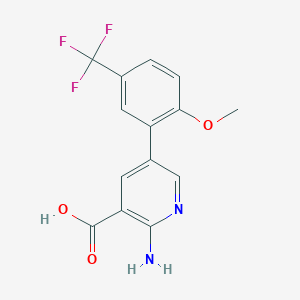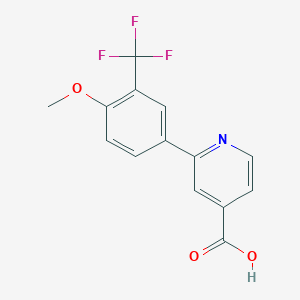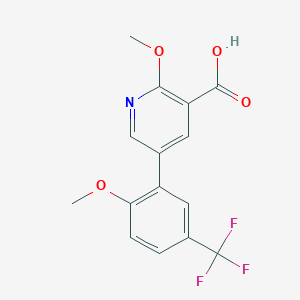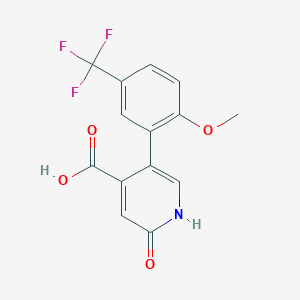
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate hydrazide (such as isonicotinic hydrazide) with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) in the presence of methanol or ethanol as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as mechanosynthesis and solid-state melt reactions can be employed to enhance the production process . These methods are designed to be scalable and cost-effective, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of bacterial cell walls by targeting enzymes involved in cell wall synthesis . The compound’s unique structural features allow it to bind to these enzymes effectively, disrupting their function and leading to the inhibition of bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of an isonicotinic acid moiety.
2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but lacks the methoxy group and the isonicotinic acid moiety.
5-(Trifluoromethoxy)salicylaldehyde: Contains a trifluoromethoxy group but lacks the isonicotinic acid moiety.
Uniqueness
2-Hydroxy-5-(2-methoxy-5-trifluoromethylphenyl)isonicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups attached to the phenyl ring, along with the isonicotinic acid moiety, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-11-3-2-7(14(15,16)17)4-8(11)10-6-18-12(19)5-9(10)13(20)21/h2-6H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSKSZVDBLEYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688391 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-59-8 |
Source


|
| Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


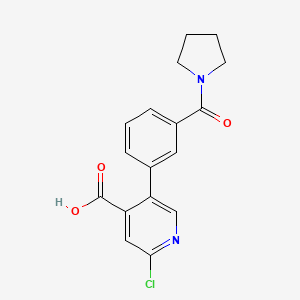
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]-4-pyridinecarboxylic acid](/img/structure/B6394409.png)
